4-(3-Bromophenyl)-4H-1,2,4-triazole
Overview
Description
4-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with sodium azide to form 3-bromobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-(3-Bromophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties and as a scaffold for drug development.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-4H-1,2,4-triazole
- 4-(3-Chlorophenyl)-4H-1,2,4-triazole
- 4-(3-Methylphenyl)-4H-1,2,4-triazole
Uniqueness
4-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric properties .
Properties
IUPAC Name |
4-(3-bromophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSPEKVPJHTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592397 | |
Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375858-05-2 | |
Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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